![molecular formula C21H16FN3O2S B4739845 3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4739845.png)
3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step chemical reactions, starting from basic organic compounds. For instance, a related compound was synthesized through a series of reactions, beginning with the condensation of dimethylamine and subsequent saponification (Liu et al., 2016). Such processes often require precise conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by a fusion of thiazole and pyrimidine rings. The crystal structure of a related molecule revealed a half-chair conformation for the pyrimidine ring, with the fluorophenyl group in an axial position, highlighting the molecule's three-dimensional arrangement (Krishnamurthy et al., 2014).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including alkylation to produce S-alkyl derivatives, cyclization to form thiazolo[3,2-a]pyrimidines, and desulphurisation to yield triazolopyrimidines. The reactions are often facilitated by specific reagents and conditions, leading to a diverse range of derivatives with unique properties (Haiza et al., 2000).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. For example, the presence of fluorine atoms can affect the molecule's polarity and solubility. Crystallographic studies provide insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can impact its physical state and stability (Krishnamurthy et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c22-16-8-6-15(7-9-16)18-13-28-21-24-12-17(20(27)25(18)21)19(26)23-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWVYDKWZZLEBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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